N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2)9-21-13-7-6-11(17-14(19)10-4-5-10)8-12(13)18(3)15(16)20/h6-8,10H,4-5,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQKXZBZMJCEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Diazabicyclo[3.3.1]nonan-9-one Derivatives (LA-3 and LA-4)
- Core Structure: 3,7-Diazabicyclo[3.3.1]nonan-9-one, a bridged bicyclic system.
- Substituents :
- LA-3: Cyclopropanmethyl and 3-isopropoxypropyl groups.
- LA-4: Cyclopropanmethyl and 3-ethoxypropyl groups.
- Synthesis: Complexation with β-cyclodextrin via ethanol-water evaporation (50–55°C), yielding 5.4 g of product .
- Comparison: Unlike the benzoxazepine core, LA-3/LA-4 feature rigid bicyclic systems. The cyclopropane moiety in LA-3/LA-4 is part of a methyl substituent, whereas the target compound incorporates it into a carboxamide group.
Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
- Core Structure : Thiazolo-pyrimidine fused with a benzene ring.
- Substituents: 11a: 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl. 11b: 4-Cyanobenzylidene and 5-methylfuran-2-yl.
- Synthesis : Reflux with chloroacetic acid and aldehydes in acetic anhydride/acetic acid (yield: 68%) .
- Key Properties :
- Melting points: 243–246°C (11a), 213–215°C (11b).
- IR/NMR: Strong CN stretches (~2,219 cm⁻¹) and aromatic proton signals.
- Comparison: The target compound lacks the thiazolo-pyrimidine core and cyano/methylfuran substituents. Its cyclopropanecarboxamide may confer distinct electronic effects compared to the electron-withdrawing cyano group in 11b .
Quinazoline Derivative (12)
- Core Structure : 6,11-Dihydropyrimido[2,1-b]quinazoline.
- Substituents : 5-Methylfuran-2-yl and carbonitrile.
- Synthesis : Reflux with anthranilic acid in sodium ethoxide (yield: 57%; m.p. 268–269°C) .
- Comparison : The quinazoline core differs significantly from benzoxazepine. The carbonitrile group in 12 may influence reactivity differently than the carboxamide in the target compound .
Conformational and Substituent Analysis
N-Acyltetrahydro-1,5-benzodiazepines ()
- Core Structure : Tetrahydro-1,5-benzodiazepine (seven-membered ring with two nitrogens).
- Substituents : Acyl groups (e.g., benzoyl, phenylcarbamoyl).
- Conformational Preferences :
- The cyclopropanecarboxamide substituent may adopt exo/endo orientations, influencing biological interactions similarly to acyl groups in benzodiazepines .
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzoxazepine ring and a cyclopropanecarboxamide moiety. Its molecular formula is , with a molecular weight of approximately 304.4 g/mol. The structural complexity may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₃ |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 921811-85-0 |
| Density | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) revealed dose-dependent cytotoxicity.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspases and modulation of cell cycle proteins.
The biological activity of this compound likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy against common pathogens.
- Findings : Showed significant inhibition zones in agar diffusion tests against E. coli and S. aureus.
-
Study on Anticancer Properties :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Findings : Indicated a reduction in cell viability with IC50 values in the micromolar range.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide?
- Methodological Answer : Synthesis optimization involves controlling reaction temperature (50–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst choice (e.g., palladium catalysts for cross-coupling steps). Multi-step routes typically start with constructing the benzoxazepine core via cyclization, followed by coupling with cyclopropanecarboxamide. Purification via column chromatography and monitoring with HPLC (≥95% purity) are critical. Yield improvements (>70%) require iterative adjustments to stoichiometry and reaction time .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopropane geometry.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .
Q. What in vitro methods are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Cell viability assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., MCF-7, HCT-116) to screen for antiproliferative effects.
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) to identify potential targets (e.g., RIP1 kinase).
- Binding affinity studies (SPR or ITC) to quantify interactions with receptors/enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Perform comparative SAR studies by synthesizing analogs with systematic substituent variations (e.g., alkyl vs. trifluoromethyl groups).
- Use molecular dynamics simulations to analyze binding mode differences in target proteins.
- Validate findings with orthogonal assays (e.g., Western blotting for downstream pathway effects) to confirm mechanistic consistency .
Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target effects.
- Co-crystallization with target kinases (e.g., RIP1) to resolve binding interactions at atomic resolution.
- Phosphoproteomics (LC-MS/MS) to map downstream signaling perturbations in treated cells .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoxazepine ring to enhance metabolic stability.
- Side-chain diversification : Replace cyclopropane with spirocyclic or fluorinated carboxamides to modulate lipophilicity.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to prioritize analogs with predicted high binding affinity .
Q. What methodologies are suitable for assessing pharmacokinetic properties (e.g., ADMET)?
- Methodological Answer :
- In vitro metabolic stability : Liver microsome assays (human/rat) to measure half-life (t₁/₂).
- Caco-2 permeability assays to predict oral bioavailability.
- Computational ADMET prediction : Tools like ADMET Predictor™ or SwissADME to model absorption and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
